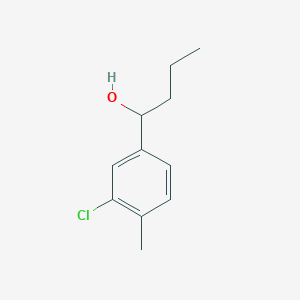
1-(3-Chloro-4-methylphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)butan-1-ol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro-substituted phenyl ring and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Butylmagnesium bromide, water, and acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Chloro-4-methylphenyl)butan-1-one
Reduction: 1-(3-Chloro-4-methylphenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The butanol chain may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)butan-1-ol
- 1-(4-Methylphenyl)butan-1-ol
- 1-(3-Chloro-4-methylphenyl)propan-1-ol
Comparison: 1-(3-Chloro-4-methylphenyl)butan-1-ol is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOBHJLRCABTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
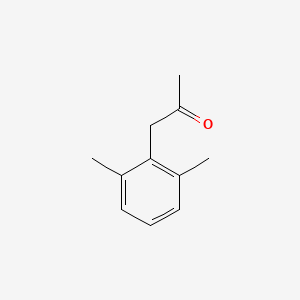
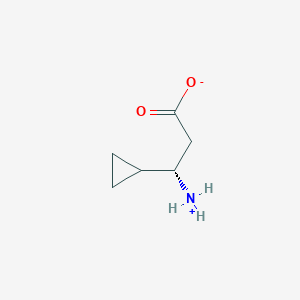
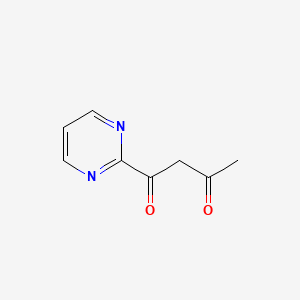
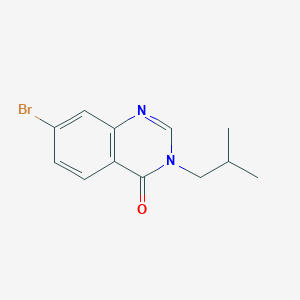

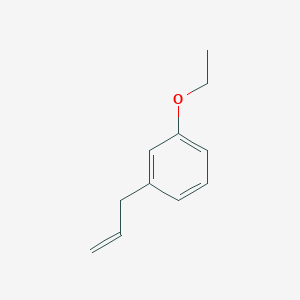
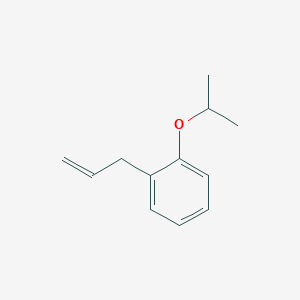
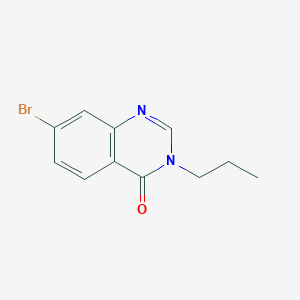
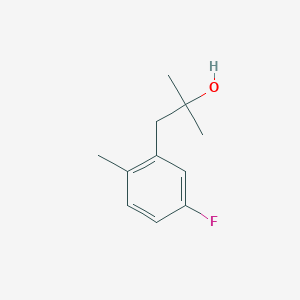
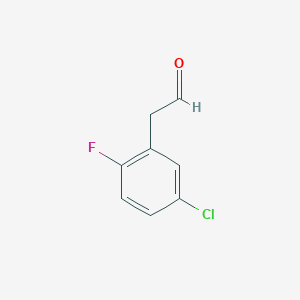

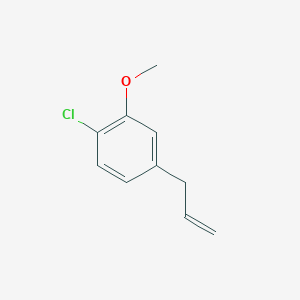
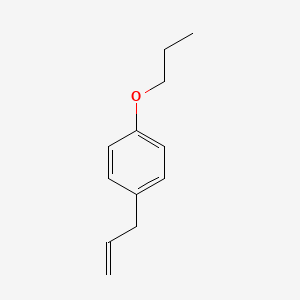
![1-[4-(Methylthio)phenyl]-1-butanol](/img/structure/B7977117.png)
